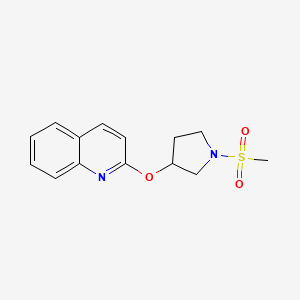

2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)quinoline

CAS No.: 2034616-63-0

Cat. No.: VC4330870

Molecular Formula: C14H16N2O3S

Molecular Weight: 292.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034616-63-0 |

|---|---|

| Molecular Formula | C14H16N2O3S |

| Molecular Weight | 292.35 |

| IUPAC Name | 2-(1-methylsulfonylpyrrolidin-3-yl)oxyquinoline |

| Standard InChI | InChI=1S/C14H16N2O3S/c1-20(17,18)16-9-8-12(10-16)19-14-7-6-11-4-2-3-5-13(11)15-14/h2-7,12H,8-10H2,1H3 |

| Standard InChI Key | YYCYOUFAVVIRAR-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)N1CCC(C1)OC2=NC3=CC=CC=C3C=C2 |

Introduction

Structural and Molecular Characteristics

Core Scaffold and Functional Groups

The quinoline moiety, a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring, serves as the foundational scaffold. At the 2-position, an ether linkage connects the quinoline to a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom. The pyrrolidine is further functionalized at the 1-position with a methylsulfonyl (-SOCH) group, a polar and electron-withdrawing substituent known to enhance metabolic stability and modulate target binding .

The molecular formula of 2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)quinoline is CHNOS, with a calculated molecular weight of 314.38 g/mol. Key structural features include:

-

Quinoline core: Imparts planar aromaticity and π-π stacking potential for interactions with biological targets .

-

Ether linkage: Enhances conformational flexibility compared to direct carbon-carbon bonds.

-

Methylsulfonyl-pyrrolidine: Contributes to solubility in polar solvents and potential hydrogen-bonding interactions with enzymes or receptors .

Synthetic Methodologies

Pyrrolidine Functionalization

Introducing the methylsulfonyl-pyrrolidine moiety typically involves two steps:

-

Synthesis of pyrrolidine intermediates: Pyrrolidine rings are readily accessed via cyclization of 1,4-diamines or reduction of pyrrole derivatives.

-

Sulfonylation: Treating pyrrolidine with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) installs the methylsulfonyl group. This reaction proceeds via nucleophilic substitution at the nitrogen atom .

Ether Bond Formation

Coupling the quinoline core with the functionalized pyrrolidine requires nucleophilic aromatic substitution (SNAr) or Mitsunobu conditions. For instance, reacting 2-chloroquinoline with 1-(methylsulfonyl)pyrrolidin-3-ol under basic conditions (e.g., KCO) in dimethylformamide (DMF) at 80–100°C could yield the target compound .

Physicochemical Properties

While experimental data for 2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)quinoline is unavailable, properties can be extrapolated from analogs:

| Property | Predicted Value | Analog Data Source |

|---|---|---|

| Melting Point | 148–189°C | |

| LogP (Lipophilicity) | 1.8–2.5 | |

| Solubility (Water) | <1 mg/mL | |

| pKa (Quinoline N) | ~4.9 |

The methylsulfonyl group increases polarity, reducing membrane permeability but improving aqueous solubility compared to unsubstituted quinolines .

Challenges and Future Directions

Synthetic Optimization

Current yields for analogous compounds range from 18–34% , highlighting the need for improved catalytic systems or flow chemistry approaches. Transition-metal catalysts (e.g., Pd/Cu) could enhance efficiency in ether bond formation.

ADME Profiling

Predictive models indicate moderate blood-brain barrier permeability (logBB = -0.5) and CYP3A4-mediated metabolism. In vitro assays are essential to confirm these predictions.

Target Validation

High-throughput screening against kinase panels or GPCRs could identify novel targets. Computational studies suggest potential activity against phosphodiesterase-4 (PDE4) or serotonin receptors due to structural homology with known inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume